molecular formula C7H8F2O B575397 5,6-Difluorobicyclo[2.2.1]heptan-2-one CAS No. 162307-08-6

5,6-Difluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B575397
CAS No.: 162307-08-6
M. Wt: 146.137
InChI Key: VZPSJDCNTSWDET-VYFZPWGTSA-N
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Description

5,6-Difluorobicyclo[2.2.1]heptan-2-one is a bicyclic ketone featuring a norbornane framework (bicyclo[2.2.1]heptane) with two fluorine atoms at positions 5 and 6 and a ketone group at position 2. The fluorination pattern imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

162307-08-6

Molecular Formula

C7H8F2O

Molecular Weight

146.137

IUPAC Name

(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-5-one

InChI

InChI=1S/C7H8F2O/c8-6-3-1-4(7(6)9)5(10)2-3/h3-4,6-7H,1-2H2/t3-,4+,6-,7+/m0/s1

InChI Key

VZPSJDCNTSWDET-VYFZPWGTSA-N

SMILES

C1C2CC(=O)C1C(C2F)F

Synonyms

Bicyclo[2.2.1]heptan-2-one, 5,6-difluoro-, (exo,exo)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The following table highlights key structural analogs of bicyclo[2.2.1]heptan-2-one with varying substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
5,6-Difluorobicyclo[2.2.1]heptan-2-one 5-F, 6-F C₇H₈F₂O 158.14 Not Provided Deduced from
3,3-Difluorobicyclo[2.2.1]heptan-2-one 3-F, 3-F C₇H₈F₂O 158.14 CID 155973598
5,6-Bis(methylene)bicyclo[2.2.1]heptan-2-one 5-CH₂, 6-CH₂ C₉H₁₀O 134.18 75801-71-7
6,6-Dimethylbicyclo[2.2.1]heptan-2-one 6-CH₃, 6-CH₃ C₉H₁₄O 138.21 38476-45-8
Bicyclo[2.2.1]hept-5-en-2-one 5,6-unsaturation (C=C) C₇H₈O 108.14 Not Provided

Key Observations :

  • Electronic Effects : Fluorine substituents (electron-withdrawing) increase the electrophilicity of the ketone group compared to methyl or methylene substituents. The 5,6-difluoro derivative likely exhibits higher reactivity in nucleophilic additions than the 6,6-dimethyl analog .

Physicochemical Properties

Property 5,6-Difluoro Derivative (Predicted) 3,3-Difluoro Derivative 6,6-Dimethyl Derivative 5,6-Bis(methylene) Derivative
Boiling Point ~200–220°C (est.) Not Reported ~210°C (est.) ~180–200°C (est.)
Solubility Low in water, high in organics Similar to 5,6-difluoro Low in polar solvents Moderate in ether/THF
Melting Point Likely amorphous Not Reported 45–50°C (est.) Oily residue ()

Notes:

  • Fluorinated derivatives exhibit lower solubility in water due to increased hydrophobicity .
  • The 5,6-bis(methylene) compound’s oily nature () contrasts with the crystalline 6,6-dimethyl analog .

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